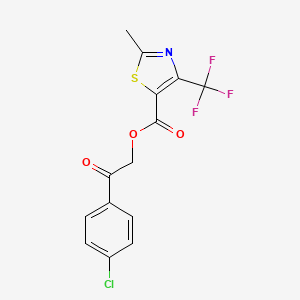

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a trifluoromethyl group, and a thiazole ring, making it a subject of interest in various scientific and industrial applications.

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3S/c1-7-19-12(14(16,17)18)11(23-7)13(21)22-6-10(20)8-2-4-9(15)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLYUSQCYZPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of 2-amino-4-(trifluoromethyl)thiazole with chloroacetic acid derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer).

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 10 µM to over 1000 µM, indicating varying degrees of activity depending on structural modifications .

Anticonvulsant Activity

The thiazole moiety is known for its anticonvulsant properties. Compounds similar to this compound have been tested in picrotoxin-induced convulsion models, showing promising results that warrant further investigation into their mechanism of action .

Synthesis and Derivatives

The synthesis of thiazole derivatives often involves multi-step reactions that incorporate various substituents to enhance biological activity. For example:

- Synthesis Method : The compound can be synthesized through cyclization reactions involving starting materials like substituted phenyl derivatives and thioamide compounds.

- Derivatives : Modifications such as changing the position of the trifluoromethyl group or altering the phenyl substituent can lead to compounds with improved potency against specific cancer types or enhanced anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives. Key findings include:

- The presence of electron-withdrawing groups (like chlorine and trifluoromethyl) enhances cytotoxicity.

- Substituents on the phenyl ring can significantly impact the biological activity; for example, methyl groups may increase activity by providing electron-donating effects .

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in various biological assays:

- Study on Anticancer Activity : A set of novel thiazoles was synthesized and tested against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited significantly higher anticancer activity compared to others .

- Anticonvulsant Testing : In a study involving picrotoxin-induced seizures, certain thiazole derivatives showed substantial anticonvulsant properties, suggesting their potential use in treating epilepsy .

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparaison Avec Des Composés Similaires

2-(4-Chlorophenyl)-2-oxoethyl acetate

2-(4-Chlorophenyl)-2-oxoethyl benzoate

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H9ClF3NO3S, with a molecular weight of 363.74 g/mol. The structural characteristics include:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Chlorophenyl group : A phenyl ring substituted with a chlorine atom, which can enhance biological activity.

- Trifluoromethyl group : Known to increase lipophilicity and potentially enhance bioactivity.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells . The presence of electron-withdrawing groups like trifluoromethyl and chlorophenyl is critical for enhancing anticancer activity.

The mechanism by which thiazole derivatives exert their anticancer effects often involves:

- Inhibition of cell proliferation : Thiazoles can interfere with the cell cycle, leading to apoptosis in cancer cells.

- Targeting specific proteins : Some thiazole compounds have been shown to interact with proteins involved in cell survival pathways, such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substitution patterns : The position and nature of substituents on the thiazole ring significantly influence activity. For example, methyl groups at specific positions enhance cytotoxicity .

- Electrostatic interactions : The introduction of electronegative substituents like chlorine can increase binding affinity to target proteins.

Case Studies

-

Cytotoxicity against Cancer Cell Lines

- A study evaluated the cytotoxic effects of various thiazole derivatives, including those similar to our compound, against Jurkat T cells and HT-29 colon cancer cells. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

- Antimicrobial Activity

Data Table: Biological Activities of Related Thiazole Derivatives

| Compound Name | IC50 (µM) | Activity Type | Target Cell Line |

|---|---|---|---|

| Compound A | 1.61 | Antitumor | Jurkat T cells |

| Compound B | 2.00 | Antitumor | HT-29 cells |

| Compound C | <10 | Antimicrobial | Staphylococcus aureus |

| Compound D | >1000 | Non-cytotoxic | Normal fibroblasts |

Q & A

Basic Question: What are the recommended synthetic routes for 2-(4-chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with 4-chlorophenacyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Optimization Tips: - Monitor reaction progress using TLC or HPLC to minimize side products.

- Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorophenacyl bromide) and temperature (60–80°C) to improve yield .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy: Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in -NMR) and ester carbonyl (δ ~165–170 ppm in -NMR) .

- X-ray Crystallography: Resolve crystal structure to verify spatial arrangement of the 4-chlorophenyl and trifluoromethyl groups .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~403.7 g/mol) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Variability: Standardize bioactivity protocols (e.g., cell line viability assays using MTT vs. ATP-based luminescence).

- Purity Thresholds: Ensure ≥95% purity (HPLC) to exclude confounding effects from synthesis byproducts .

- Solubility Factors: Use DMSO or cyclodextrin-based carriers to maintain consistent bioavailability across studies .

Advanced Question: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450) to model binding affinities. The trifluoromethyl group may enhance hydrophobic interactions .

- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Advanced Question: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

- Challenge 1: Low yield in esterification due to steric hindrance from the 4-chlorophenyl group.

Solution: Use microwave-assisted synthesis to reduce reaction time and improve efficiency . - Challenge 2: Purification difficulties caused by polar byproducts.

Solution: Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Question: How does the substitution pattern (e.g., trifluoromethyl vs. methyl) influence SAR in related thiazole derivatives?

Answer:

- Trifluoromethyl Group: Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- 4-Chlorophenyl Moiety: Increases lipophilicity, potentially enhancing membrane permeability but risking off-target interactions .

Methodology: Compare IC₅₀ values in enzyme inhibition assays using analogs with systematic substitutions .

Basic Question: Which analytical techniques are critical for detecting degradation products under accelerated stability testing?

Answer:

- HPLC-DAD/MS: Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .

- Thermogravimetric Analysis (TGA): Assess thermal degradation thresholds (>200°C typical for thiazole esters) .

Advanced Question: What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?

Answer:

- Steric Shielding: The 2-methyl and 4-trifluoromethyl groups create a steric barrier, limiting access to esterase active sites .

- Electron-Deficient Thiazole Ring: Reduces nucleophilic attack on the ester carbonyl, as shown in DFT calculations .

Advanced Question: How can researchers design experiments to evaluate synergistic effects with other bioactive agents?

Answer:

- Combinatorial Screening: Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices against bacterial/fungal pathogens .

- Transcriptomic Profiling: RNA-seq analysis of treated cells to identify pathways modulated by the compound in combination therapies .

Advanced Question: What protocols are recommended for assessing environmental toxicity of this compound?

Answer:

- Aquatic Toxicity: Follow OECD Test Guideline 201 using Daphnia magna to determine EC₅₀ values .

- Biodegradation Studies: Conduct OECD 301B tests to evaluate persistence in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.